

Phenylacetonitrile as a key intermediate for fragrances like phenethyl alcohol

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Phenylacetonitrile: A Cornerstone Intermediate for the Fragrance Industry

An In-depth Technical Guide on the Synthesis of Phenethyl Alcohol and Other Fragrances

For Researchers, Scientists, and Drug Development Professionals

Phenylacetonitrile, also known as benzyl cyanide, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of valuable molecules. Its chemical structure, featuring an activated methylene group adjacent to a phenyl ring and a nitrile moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the role of **phenylacetonitrile** as a key precursor in the fragrance industry, with a particular focus on the synthesis of phenethyl alcohol, a widely used fragrance chemical with a pleasant rose-like scent.[1] Additionally, this guide explores the synthesis of other fragrance compounds derived from **phenylacetonitrile**, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of the core intermediate and the primary target molecule is essential for laboratory synthesis and process development.



Property	Phenylacetonitrile	Phenethyl Alcohol
Molecular Formula	C ₈ H ₇ N[2]	C ₈ H ₁₀ O
Molecular Weight	117.15 g/mol [2]	122.16 g/mol
Appearance	Colorless oily liquid[2]	Colorless liquid
Odor	Aromatic[2]	Floral, rose-like
Boiling Point	233.5 °C	219-221 °C
Melting Point	-24 °C	-27 °C
Solubility	Insoluble in water; soluble in organic solvents.	Slightly soluble in water; miscible with most organic solvents.
CAS Number	140-29-4[3]	60-12-8

Synthesis of Phenethyl Alcohol from Phenylacetonitrile

There are two primary pathways for the synthesis of phenethyl alcohol from **phenylacetonitrile**: an indirect route involving the Bouveault-Blanc reduction of an ester intermediate, and a direct catalytic hydrogenation of the nitrile.

Pathway 1: Bouveault-Blanc Reduction of Ethyl Phenylacetate

This classic method involves a three-step process starting from **phenylacetonitrile**.

Logical Relationship of the Bouveault-Blanc Reduction Pathway



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Synthesis Pathway for Phenethyl Alcohol via Bouveault-Blanc Reduction.

Step 1: Hydrolysis of Phenylacetonitrile to Phenylacetic Acid

Phenylacetonitrile is hydrolyzed to phenylacetic acid, a common fragrance intermediate itself. [4]

Experimental Protocol:

In a 5-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide are mixed.[5] The mixture is heated to reflux and stirred for three hours.[5] After cooling slightly, the mixture is poured into 2 liters of cold water with stirring to prevent the formation of a solid cake. The crude phenylacetic acid is collected by filtration.[5] The crude product is then melted under water and washed by decantation several times with hot water. The final product is purified by vacuum distillation, collecting the fraction boiling at 176–189 °C/50 mm.[5]

Product	Yield	Melting Point
Phenylacetic Acid	77.5-80%[5]	76-76.5 °C[5]

Step 2: Esterification of Phenylacetic Acid to Ethyl Phenylacetate

The resulting phenylacetic acid is esterified with ethanol to produce ethyl phenylacetate.

Experimental Protocol:

This step is not explicitly detailed in the provided search results, but it is a standard esterification reaction. Typically, phenylacetic acid would be refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The water produced during the reaction is removed to drive the equilibrium towards the ester product.

Step 3: Bouveault-Blanc Reduction of Ethyl Phenylacetate to Phenethyl Alcohol

The ethyl phenylacetate is then reduced to phenethyl alcohol using the Bouveault-Blanc reduction.



Experimental Protocol:

In a suitable reaction vessel, ethyl phenylacetate is dissolved in absolute ethanol. Metallic sodium is then added in portions to the refluxing solution.[6] The reaction is highly exothermic and requires careful control of the addition rate to maintain a steady reflux. After the sodium has completely reacted, the mixture is cooled and water is carefully added to hydrolyze the sodium alkoxide and dissolve the salts. The phenethyl alcohol is then extracted with an organic solvent, and the solvent is removed to yield the crude product. Purification is achieved by fractional distillation.[6]

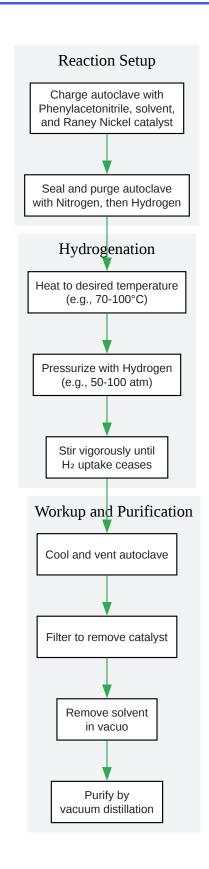
Reactant	Product	Yield
Ethyl Phenylacetate	Phenethyl Alcohol	47%[6]

Pathway 2: Direct Catalytic Hydrogenation of Phenylacetonitrile

A more direct route to phenethyl alcohol involves the catalytic hydrogenation of **phenylacetonitrile**. This method avoids the intermediate steps of hydrolysis and esterification. While a specific detailed protocol for the direct hydrogenation to phenethyl alcohol was not found in the provided search results, the general principles of nitrile hydrogenation can be applied. Raney nickel is a common catalyst for the hydrogenation of nitriles.[7]

Conceptual Experimental Workflow for Direct Hydrogenation





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Conceptual workflow for the direct hydrogenation of **phenylacetonitrile**.



Note: The conditions for selective hydrogenation of a nitrile to an alcohol can be challenging, as over-reduction to the corresponding amine can be a significant side reaction. The choice of catalyst, solvent, temperature, and pressure are all critical parameters that would need to be optimized to maximize the yield of phenethyl alcohol.

Phenylacetonitrile as a Precursor to Other Fragrances

The utility of **phenylacetonitrile** in the fragrance industry extends beyond the synthesis of phenethyl alcohol. It serves as a starting material for a variety of other fragrance compounds.

Synthesis of Phenethyl Acetate

Phenethyl acetate, which possesses a fruity, rose, and honey-like aroma, is readily synthesized from phenethyl alcohol.[8]

Experimental Protocol:

Phenethyl acetate can be prepared by the esterification of phenethyl alcohol with acetic acid in the presence of a catalytic amount of a strong acid like sulfuric acid.[9] For higher yields, acetic anhydride can be used in place of acetic acid.[9] The reaction mixture is typically heated, and the resulting ester is purified by washing with a mild base to remove unreacted acid, followed by distillation. An enzymatic approach using Novozym 435 has also been reported to give high conversion rates.[10]

Reactant	Product	Odor Profile
Phenethyl Alcohol	Phenethyl Acetate	Fruity, rose, honey[8]

Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile

This fragrance compound is synthesized directly from **phenylacetonitrile** through a condensation reaction.

Experimental Protocol:



A mixture of cyclohexanone and 2-methyl benzylcyanide is treated with potassium hydroxide (KOH), and the resulting mixture is heated to 120°C with concomitant azeotropic distillation of water.[11] The reaction mixture is then cooled, diluted with a solvent like toluene, and subjected to a standard aqueous workup. The crude product is purified by vacuum distillation.[11]

Reactants	Product
Phenylacetonitrile, Cyclohexanone	2-Cyclohexylidene-2-phenylacetonitrile

Spectroscopic Data

The structural elucidation and purity assessment of the synthesized compounds are critical. Below is a summary of key spectroscopic data for **phenylacetonitrile** and phenethyl alcohol.

Compound	1H NMR (CDCl₃, δ ppm)	13C NMR (CDCl₃, δ ppm)	IR (cm⁻¹)
Phenylacetonitrile	7.42-7.30 (m, 5H, Ar- H), 3.75 (s, 2H, -CH ₂ -)	131.5 (Ar-C), 129.1 (Ar-CH), 127.9 (Ar-CH), 127.6 (Ar-CH), 117.8 (-CN), 23.5 (-CH ₂ -)	3035 (Ar C-H), 2250 (C≡N), 1600, 1495 (Ar C=C)[3]
Phenethyl Alcohol	7.35-7.20 (m, 5H, Ar-H), 3.86 (t, 2H, -CH ₂ OH), 2.87 (t, 2H, Ar-CH ₂ -), 1.5 (br s, 1H, -OH)	138.7 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.3 (Ar-CH), 63.8 (-CH ₂ OH), 39.2 (Ar-CH ₂ -)	3350 (br, O-H), 3025 (Ar C-H), 2930, 2870 (C-H), 1050 (C-O)

Conclusion

Phenylacetonitrile is a highly valuable and versatile intermediate in the fragrance industry. Its chemical reactivity allows for its efficient conversion into a range of important fragrance compounds, most notably phenethyl alcohol. The synthetic pathways detailed in this guide, including the multi-step Bouveault-Blanc reduction and the more direct catalytic hydrogenation, provide robust methods for the production of these materials. Furthermore, the ability to synthesize other fragrances, such as phenethyl acetate and 2-cyclohexylidene-2-



phenylacetonitrile, underscores the central role of phenylacetonitrile as a foundational building block for fragrance chemists. The experimental protocols and quantitative data presented herein serve as a comprehensive resource for researchers and professionals in the field, facilitating the development and optimization of synthetic routes to these commercially significant aroma chemicals.

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